Indium

説明

Indium is a soft, malleable metal with a brilliant lustre . It is a silvery-white post-transition metal and one of the softest elements . The name indium originates from the indigo blue it shows in a spectroscope . It is stable in air and water . Most indium is used to make indium tin oxide (ITO), which is an important part of touch screens, flatscreen TVs and solar panels .

Synthesis Analysis

Indium is typically found associated with zinc minerals and iron, lead and copper ores . Single crystals of Indium Selenide (InSe) were successfully grown by direct vapor transport method . A new indium selenide phase, close to the composition of In 2.45 Se 4, is controllably synthesized by an ethylenediaminetetraacetic acid (EDTA) mediated solvothermal method .Molecular Structure Analysis

Indium has a body-centered tetragonal crystal structure . It has been modeled using substance flow analysis .Chemical Reactions Analysis

Indium does not dissolve in aqueous alkali . It undergoes oxidation and reduction behavior . It reacts with dinitrogen tetraoxide and acetonitrile, and sulfur mixtures ignite when heated .Physical And Chemical Properties Analysis

Indium has a melting point of 156.60°C, a boiling point of 2027°C, and a density of 7.31 g/cm³ at 20°C . It is a ductile, shiny, silver-white metal that is softer than lead . It has a high-pitched “scream” when bent .科学的研究の応用

Medical and Biological Applications

Indium (III) complexes are versatile species that emit Auger electrons, making them a choice for a wide range of biological and medical applications . These applications include:

- Antibacterial, antifungal, and antiviral potential : Indium (III) complexes have been extensively studied for their antimicrobial activities against various microorganisms .

- Anticancer : Indium (III) complexes are used in anticancer treatments .

- Bioimaging : Indium (III) complexes are used in bioimaging applications .

- Radiopharmaceutical : Indium (III) complexes are used in radiopharmaceutical applications .

- Photodynamic chemotherapy : Indium (III) complexes are used in photodynamic chemotherapy .

- Antioxidants : Indium (III) complexes are used as antioxidants .

- Optical limiting applications : Indium (III) complexes are used in optical limiting applications .

Photovoltaic Technologies

The increasing need for indium in photovoltaic technologies is set to exceed available supply . Indium is used in the production of solar cells .

Nanotechnology

Indium is used as a thin film in research and development of nanotechnology .

Electronics

Indium is used in the production of electronic components, such as transistors, diodes, and LED chips .

Medical Imaging Equipment

Indium is used in medical imaging equipment, such as X-ray machines .

Organic Synthesis

Indium is used in a wide variety of applications in organic synthesis, including allylation reaction, alkylation reaction, cross-dehydrogenative coupling (CDC), aldehyde and enone cross-coupling reaction, Prins-type cyclization, radical cyclization, propargylation/allenylation of imines, and Diels-Alder reaction .

作用機序

Target of Action

Indium, also known as “Indium, pieces” or simply “In”, primarily targets various biological and medical applications. It has been used in trials studying the basic science of Clear Cell Renal Cell Carcinoma . The properties of these complexes depend on the primary ligand that was used for their syntheses .

Mode of Action

Indium interacts with its targets through the formation of indium complexes. These complexes are achieved by reacting indium salt with the dithiocarbamate ligands . Indium(III) complexes are versatile species that emit Auger electrons, which makes them a choice for a wide range of biological and medical applications .

Biochemical Pathways

Indium(III) complexes, especially those with indium-111 isotope, have been investigated for various medicinal and biological applications due to their ability to capture electrons when exposed to 171 and 245 keV, t 1/2 = 67.4 h gamma radiation .

Pharmacokinetics

It is known that indium-111, a radioactive isotope of indium, is widely used in nuclear medicine for diagnostic imaging . The most medically useful radioisotope of indium is indium-111, which has a half-life of 67.3 h, making it a suitable radiolabel for vectors with longer pharmacokinetic profiles .

Result of Action

Research has shown that intracellular accumulation of indium ions can induce oxidative stress, proinflammatory response, and dna damage . Furthermore, indium affects the expression of numerous genes related to cell wall composition and metabolism in wheat roots .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of indium. For instance, the environmental impact of indium mining and processing is a critical concern that affects its production and market price .

Safety and Hazards

Indium may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause chemical burns in mouth and throat, and stomach pain or vomiting if swallowed . It is recommended to avoid creating dust, exposure to high temperature, breathing dust or fumes, and contact with skin and eyes .

将来の方向性

The increasing need for indium in photovoltaic technologies is set to exceed available supply . Current estimates suggest only 25% of global solar cell demand for indium can be met . Therefore, increasing the recovery rate in the primary production stage, overcoming the technical barriers in the middle of the industry chain, and establishing an efficient recovery system are necessary measures to promote the sustainable development of indium resources and its industry chain . The price of Indium has increased 70 CNY/Kg or 3.49% since the beginning of 2024 .

特性

IUPAC Name |

indium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFVFJFRJDLVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[In] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In | |

| Record name | INDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052485 | |

| Record name | Indium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.818 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soft, ductile, shiny, silver-white metal. Mp: 155.6 °C; bp: 2080 °C. Density 7.31 g cm-3., Other Solid, Ductile, shiny, silver-white metal that is softer than lead; [NIOSH] Oxidation states: 1+, 2+, and 3+; Only 3+ stable in water; [Nordberg, p. 845], SILVER-WHITE METAL OR BLACK POWDER., Ductile, shiny, silver-white metal that is softer than lead. | |

| Record name | INDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | INDIUM COMPOUNDS (as In) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/548 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0341.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

3767 °F at 760 mmHg (NIOSH, 2023), 2072 °C, 2000 °C, 3767 °F | |

| Record name | INDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | INDIUM COMPOUNDS (as In) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/548 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0341.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble in water in bulk form; soluble in most acids., Soluble in acids. Insoluble in alkalis., Insoluble in hot or cold water; very slightly soluble in sodium hydroxide, Solubility in water: none, Insoluble | |

| Record name | INDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Indium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0341.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

7.31 (NIOSH, 2023) - Denser than water; will sink, 7.31 g/cu cm at 20 °C, 7.3 g/cm³, 7.31 | |

| Record name | INDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | INDIUM COMPOUNDS (as In) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/548 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0341.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 1.14X10-19 Pa at melting point, 0 mmHg (approx) | |

| Record name | INDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDIUM COMPOUNDS (as In) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/548 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0341.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical Analysis of 99.99% purity indium:[Table#6530], Typical analysis of high purity indium by GDMS (glow discharge mass spectroscopy):[Table#6531], Qualities ranging from 99.97% to 99.99999% indium are commercially available. Impurities may be metallic (Ag, Cu, Pb, Sb, Sn, Cd, Tl, Zn, Fe, Al, Ga) and nonmetallic (S, Cl, O, Se, N). Their concentrations depend on the origin of the indium-containing feed material and on the production and refining process. Commercial grades are 99.97% (3N7), 99.99% (4N), 99.999% (5N), 99.9999% (6N), and 99.99999% (7N). | |

| Record name | Indium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Indium | |

Color/Form |

Soft, white metal with bluish tinge. Ductile, malleable, softer than lead, leaves a mark on paper, crystalizes., Soft, silvery-white, malleable and ductile metal. Has plastic properties at cryogenic temperatures | |

CAS RN |

7440-74-6 | |

| Record name | INDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/045A6V3VFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | INDIUM COMPOUNDS (as In) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/548 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NL100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

314 °F (NIOSH, 2023), 156.6 °C, 314 °F | |

| Record name | INDIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1293 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | INDIUM COMPOUNDS (as In) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/548 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0341.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Q & A

Q1: What is the molecular formula and weight of Indium?

A1: Indium exists in its elemental form as In, with an atomic number of 49 and an atomic weight of 114.82 g/mol. While it doesn't have a molecular formula in its elemental state, it forms various compounds, each with its own specific formula and weight.

Q2: What are some common indium compounds and their applications?

A2: Indium forms various compounds, including indium oxide (In2O3) used in transparent conductive films for touchscreens and solar cells, indium nitride (InN) utilized in high-frequency transistors, and indium phosphide (InP) employed in high-speed electronics and optoelectronics.

Q3: Are there any spectroscopic techniques used to characterize indium compounds?

A3: Yes, several spectroscopic techniques are employed to characterize indium compounds. These include X-ray diffraction (XRD) to determine crystal structure [], X-ray photoelectron spectroscopy (XPS) to analyze elemental composition and chemical states [], and nuclear magnetic resonance (NMR) spectroscopy to study molecular structure and dynamics [, ]. For instance, NMR spectroscopy revealed the asymmetric structure of tris(8-quinolinolato) indium(III), also known as "indium oxine" [].

Q4: What are the challenges associated with indium's compatibility in specific applications?

A4: Indium's low melting point (156.6 °C) can pose challenges in high-temperature applications. Additionally, the formation of intermetallic compounds with other metals, such as copper, during soldering processes can impact the long-term reliability of joints. Research has shown that adding indium to micro-scale silver paste for die attachment applications can address the copper substrate oxidation problem at high temperatures, improving the joint's stability [].

Q5: Does indium exhibit any catalytic properties?

A5: While not traditionally considered a highly active catalyst in its elemental form, indium compounds, particularly indium-based catalysts, have shown promising catalytic activities in various organic reactions. For example, indium trichloride (InCl3) can act as a Lewis acid catalyst in reactions like allylation and aldol reactions [].

Q6: Are there any examples of indium-based catalysts used in hydrogen production?

A6: Yes, copper-doped indium zinc sulfide nanosheets have demonstrated enhanced photocatalytic hydrogen production compared to pure indium zinc sulfide nanosheets []. This highlights the potential of tailoring indium-containing materials for efficient energy applications.

Q7: How is computational chemistry being utilized in indium research?

A7: Computational methods like Density Functional Theory (DFT) are invaluable tools for predicting the properties and behavior of indium-containing materials. These methods aid in designing new materials with enhanced properties, such as improved catalytic activity or stability. For example, DFT calculations have been used to investigate the stability of different indium cluster structures, providing insights into their reactivity and potential applications [].

Q8: Can computational modeling predict the optical properties of indium-based materials?

A8: Yes, computational methods can simulate the interaction of light with indium-based materials, predicting their optical properties like absorption and emission spectra. This is particularly useful in designing materials for optoelectronic devices. For instance, simulations helped understand how the emission wavelength of indium gallium nitride (InGaN) quantum wells is limited by factors like critical thickness and the quantum confined Stark effect [].

Q9: How do structural modifications of indium compounds influence their properties?

A9: Structural modifications, such as changing ligands or introducing dopants in indium compounds, significantly influence their properties. For example, the size and electronic nature of ligands in indium complexes can affect their catalytic activity and selectivity []. Similarly, doping indium oxide with tin or antimony can significantly enhance its electrical conductivity, making it suitable for transparent conductive applications [].

Q10: What are some strategies for improving the stability and solubility of indium-based materials?

A10: Strategies for enhancing the stability of indium-containing materials often involve optimizing synthesis conditions, incorporating stabilizing agents, or designing protective coatings. For instance, controlling the indium concentration during indium oxide thin film deposition influences its conductivity and optical transmission properties [].

Q11: What are the safety considerations when working with indium and its compounds?

A11: While indium metal itself is not considered highly toxic, some indium compounds can pose health hazards upon inhalation or ingestion. It's crucial to handle indium and its compounds in well-ventilated areas using appropriate personal protective equipment. Additionally, proper waste management practices are essential to minimize environmental impacts []. For example, researchers are exploring ways to recover valuable metals like indium from ITO scrap through electrolysis, promoting resource efficiency and responsible waste management [].

Q12: What are the primary applications of indium in various industries?

A12: Indium finds wide applications in various sectors. Key applications include:

- Nuclear Industry: Indium foils are used as neutron detectors in nuclear reactors due to their ability to become radioactive upon neutron capture [].

Q13: What are some exciting areas of research and development for indium?

A13: Several promising research areas include:

Q14: One study mentioned using indium for "silyl-substituted indium clusters". What are these clusters, and why are they interesting?

A14: Silyl-substituted indium clusters are molecules containing a core of indium atoms bonded to silyl groups (silicon-containing groups). These clusters exhibit unique bonding patterns and electronic properties that differ from bulk indium metal. Researchers are interested in them for potential applications in catalysis and materials science []. For example, In4[Si(SiMe3)3]4 is the first example of a silyl-substituted tetraindane, notable for having the shortest In-In distances observed in indium cluster compounds [].

Q15: Another paper discussed indium mineralization. What does this mean, and where is indium found naturally?

A15: Indium mineralization refers to the geological processes that lead to the concentration of indium in Earth's crust. Indium is a rare metal and is typically found in trace amounts within zinc, lead, and copper ores []. The discovery of an indium mineralization belt in the Bangong Lake - Nujiang River Metallogenic Belt in China highlights the potential for new sources of this valuable metal [].

Q16: How is indium used in the context of "buried heterostructure quantum cascade lasers"?

A16: Buried heterostructure quantum cascade lasers are semiconductor lasers that emit light in the mid-infrared to terahertz range. Indium phosphide (InP) is often used as a material for these lasers due to its favorable semiconductor properties. Researchers have developed a quick regrowth method for semi-insulating InP, enabling the fabrication of buried heterostructure quantum cascade lasers with high power and wall plug efficiency [].

Q17: One study mentioned the use of indium in "autologous mixed leucocyte scanning." What is this technique, and how does indium contribute?

A17: Autologous mixed leucocyte scanning is a medical imaging technique used to assess inflammatory bowel disease. In this technique, the patient's white blood cells are labeled with a radioactive isotope, Indium-111, and then re-injected into the body. The labeled cells accumulate in areas of inflammation, allowing visualization of the disease extent and activity [].

Q18: Why is the relationship between indium and tin important in indium-rich deposits?

A18: Research indicates that the presence of tin plays a crucial role in the formation of indium-rich deposits. Analysis of ore-forming fluids from various deposits in China revealed a correlation between indium and tin concentrations []. This suggests that tin might facilitate the activation, transportation, and enrichment of indium during ore formation.

Q19: How does the concentration of metallic indium affect the properties of indium oxide thin films?

A19: The properties of indium oxide thin films are sensitive to the concentration of metallic indium present. One study revealed that increasing the metallic indium concentration during film deposition led to an increase in conductivity but a decrease in optical transmission []. This highlights the importance of controlling the metallic indium content to tailor the film properties for specific applications.

Q20: What is the significance of the "Jahn-Teller effect" in understanding the structure of In3Ti2Br9?

A20: The Jahn-Teller effect describes the distortion of a non-linear molecule to remove degeneracy in its electronic ground state. In the case of In3Ti2Br9, the Jahn-Teller effect explains the observed distortion of the indium cations in the crystal structure. This distortion, revealed through X-ray diffraction and confirmed by band structure calculations, has implications for the compound's electronic and magnetic properties [].

Q21: Can indium be used to improve the performance of silicon-based transistors?

A21: Yes, incorporating indium into silicon-based transistors has been explored as a way to improve their performance. One study investigated the use of indium pockets in the source and drain regions of sub-100 nm MOSFETs []. The indium pockets, created through a technique called "pocket profiling," helped improve short channel effects and reduce leakage current, leading to enhanced transistor performance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

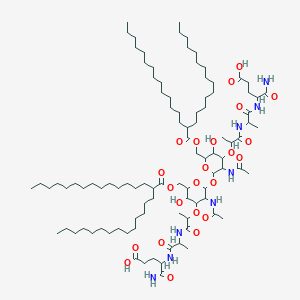

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)

![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)